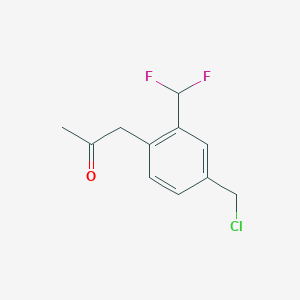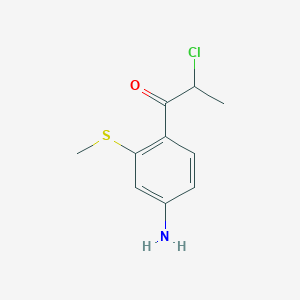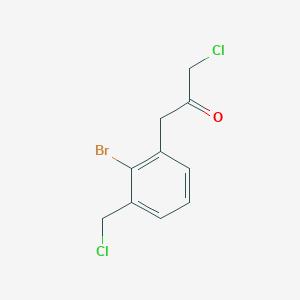![molecular formula C21H22N2O5S B14065610 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate CAS No. 100023-32-3](/img/structure/B14065610.png)
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate is a chemical compound with a complex structure that includes a quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate typically involves multiple steps. One common method includes the reaction of 4-acetamidophenyl ethene with 1-methylquinoline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is usually purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
科学的研究の応用
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Acetamidophenyl acetate
- 4-Acetamidophenol
- 4-Hydroxyacetanilide
Uniqueness
4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate is unique due to its combination of a quinoline ring with an acetamidophenyl group. This structure imparts specific chemical and biological properties that are not found in simpler analogs like 4-acetamidophenol.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
特性
CAS番号 |
100023-32-3 |
|---|---|
分子式 |
C21H22N2O5S |
分子量 |
414.5 g/mol |
IUPAC名 |
N-[4-[2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]acetamide;methyl sulfate |
InChI |
InChI=1S/C20H18N2O.CH4O4S/c1-15(23)21-18-11-8-16(9-12-18)7-10-17-13-14-22(2)20-6-4-3-5-19(17)20;1-5-6(2,3)4/h3-14H,1-2H3;1H3,(H,2,3,4) |
InChIキー |
DWIXBKNYEWUHAI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=[N+](C3=CC=CC=C23)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propanone, 1-bromo-3-[2-(trifluoromethyl)phenyl]-](/img/structure/B14065549.png)
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid](/img/structure/B14065552.png)
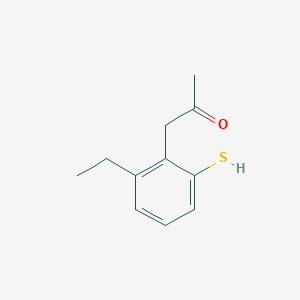
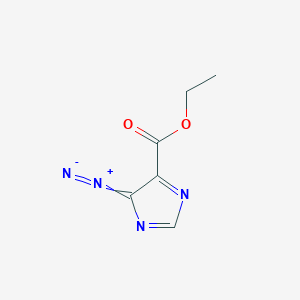


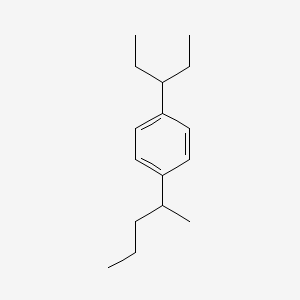

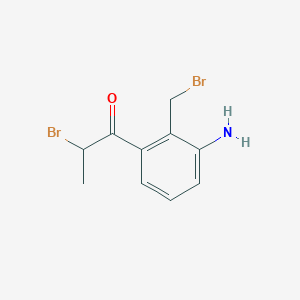
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
